2-azido-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-5-methylpyridine is an organic compound that belongs to the class of azides, which are characterized by the presence of the azido group (-N₃)
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azido-5-methylpyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-methylpyridine with sodium azide. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help control reaction parameters and minimize the risks associated with handling azides, which are known for their explosive nature.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-methylpyridine undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in the Huisgen 1,3-dipolar cycloaddition reaction to form triazoles.
Substitution: Sodium azide is commonly used for the nucleophilic substitution of halides to introduce the azido group.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Azido-5-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-5-methylpyridine is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The compound can also be reduced to form amines, which can further participate in a variety of chemical transformations .
Comparison with Similar Compounds
- 2-Azido-3-methylpyridine
- 2-Azido-4-methylpyridine
- 2-Azido-6-methylpyridine
Comparison: 2-Azido-5-methylpyridine is unique due to the position of the methyl group on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different steric and electronic effects, leading to variations in reaction outcomes and applications .
Properties
CAS No. |
212182-47-3 |
---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-azido-5-methylpyridine |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-6(8-4-5)9-10-7/h2-4H,1H3 |
InChI Key |
XKSOSVFOLTWQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.